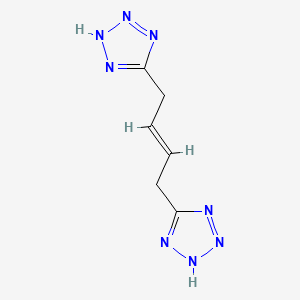

5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83721-35-1 |

|---|---|

Molecular Formula |

C6H8N8 |

Molecular Weight |

192.18 g/mol |

IUPAC Name |

5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |

InChI |

InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |

InChI Key |

HFEJGPOJWWISRP-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/CC1=NNN=N1)C2=NNN=N2 |

Canonical SMILES |

C(C=CCC1=NNN=N1)C2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Development of Efficient Synthetic Routes for 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole

The most direct and established route for synthesizing 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source to a nitrile. researchgate.netnih.gov For the target molecule, this would involve a double cycloaddition to a dinitrile precursor, namely (E)-hex-3-enedinitrile. The efficiency of this transformation is highly dependent on the chosen synthetic strategy, reaction conditions, and catalytic system.

Multi-component reactions (MCRs) offer a powerful platform for the synthesis of complex molecules in a single step, enhancing atom economy and efficiency. nih.gov While the direct synthesis of this compound via a single MCR is not prominently documented, various MCRs are central to creating diverse tetrazole derivatives, and their principles can be extended to bis-tetrazole systems. beilstein-journals.orgmdpi.com

Ugi-Tetrazole Reaction (UT-4CR): The Ugi four-component reaction is a versatile MCR that produces α-aminomethyl tetrazoles from an oxo component, an amine, an isocyanide, and an azide source. nih.gov This strategy is particularly useful for generating libraries of complex tetrazole-containing molecules. beilstein-journals.orgsemanticscholar.org Repetitive Ugi processes have been developed to create bis-1,5-disubstituted-1H-tetrazoles, demonstrating the potential of MCRs in constructing molecules with multiple tetrazole units. nih.gov

Passerini-Tetrazole Reaction (PT-3CR): This three-component reaction involves an isocyanide, an azide, and an aldehyde to form 1-substituted tetrazole-5-carbaldehyde derivatives. beilstein-journals.org These products can serve as versatile building blocks for further chemical transformations. beilstein-journals.orgrug.nl

Amine-Orthoester-Azide Heterocyclization: A common method for synthesizing 1-substituted 1H-tetrazoles involves the one-pot reaction of a primary amine, an orthoester (like triethyl orthoformate), and sodium azide. mdpi.comnih.gov This approach has been successfully applied to symmetric dianilines to produce bis-1-substituted 1H-tetrazoles, highlighting its utility for creating bridged bis-tetrazole structures. mdpi.com

The primary advantage of MCRs lies in their ability to rapidly assemble complex molecular architectures from simple and readily available starting materials. nih.govbeilstein-journals.org

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, between a nitrile and an azide is the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. nih.govnih.gov This reaction is the most feasible pathway for the synthesis of this compound from the corresponding dinitrile.

The reaction involves the addition of an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), across the carbon-nitrogen triple bond of the nitrile. researchgate.netacs.org This process can be performed on dinitriles to afford bis-tetrazoles. For instance, 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) is prepared from hexanedinitrile (adiponitrile) and sodium azide. nih.gov Similarly, (E)-1,2-di(1H-tetrazol-5-yl)ethene is synthesized from fumaronitrile. rsc.org The synthesis of the target compound would analogously proceed from (E)-hex-3-enedinitrile.

This method is highly effective but often requires catalysts to overcome the high activation energy barrier, especially for less reactive nitriles. acs.org

To maximize the yield and efficiency of bis-tetrazole synthesis, optimization of various reaction parameters is critical. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Optimization studies for the synthesis of 5-substituted tetrazoles have shown that a variety of solvents can be employed, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), water, polyethylene glycol (PEG), or even solvent-free conditions. nih.govrsc.orgacs.orgjchr.org Temperatures can range from ambient to 120-130 °C. nih.govamerigoscientific.com The use of microwave assistance has also been shown to reduce reaction times and improve yields in some cases. beilstein-journals.orgrug.nl

Below is a table summarizing typical reaction conditions that are optimized for the synthesis of tetrazoles from nitriles.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | None (thermal) | CuSO₄·5H₂O | Fe₃O₄@SiO₂-APTES-TFA | Co-(PYT)₂@BNPs |

| Solvent | DMF | DMSO | Ethanol | PEG-400 |

| Temperature | 100-120 °C | 120 °C | 80 °C | 120 °C |

| Time | 12-24 h | 8-12 h | 4 h | 2 h |

| Yield | Moderate | Good-Excellent | Excellent | Excellent |

| Reference | nih.gov | jchr.org | nih.gov | rsc.org |

Catalysis in the Synthesis of Bis-Tetrazole Systems

Catalysis plays a pivotal role in modern tetrazole synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov Both homogeneous and heterogeneous catalysts have been developed, with a significant recent focus on recoverable and reusable systems to align with the principles of green chemistry. nih.gov

Transition metal complexes are widely used as homogeneous and heterogeneous catalysts for the [3+2] cycloaddition reaction. Metals such as copper, zinc, and cobalt have proven effective. nih.govacs.orgnih.gov The metal center is believed to coordinate to the nitrile, activating it towards nucleophilic attack by the azide ion. acs.orgarkat-usa.org

Cobalt Catalysis: Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the cycloaddition of sodium azide to organonitriles under mild, homogeneous conditions, producing near-quantitative yields for many substrates. nih.govacs.org Mechanistic studies suggest the in-situ formation of a cobalt(II)-diazido intermediate that facilitates the reaction. nih.govacs.org

Copper Catalysis: Copper-based catalysts, including simple salts like copper sulfate pentahydrate and Schiff base complexes, are also effective. nih.govjchr.org A novel nanomagnetic tetra-aza bis-Schiff base copper(II) complex has been developed as a highly efficient and recyclable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles in high yields. nih.gov

The following table presents examples of transition metal catalysts used in tetrazole synthesis.

| Catalyst | Substrate Scope | Reaction Conditions | Yield | Reference |

| Co(II) complex | Aryl nitriles | NaN₃, Methanol, Reflux | ~99% | nih.govacs.org |

| [Fe₃O₄@Sil-Schiff-base-Cu(II)] | Aryl nitriles | NaN₃, PEG-400, 120 °C | High | nih.gov |

| CuSO₄·5H₂O | Various nitriles | NaN₃, DMSO, 120 °C | High | jchr.org |

In recent years, nanomaterials have emerged as exceptionally efficient heterogeneous catalysts for organic transformations, including tetrazole synthesis. nih.gov Their high surface-area-to-volume ratio, ease of surface modification, and excellent recyclability make them highly attractive for developing sustainable chemical processes. amerigoscientific.comnih.gov

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are a popular choice as catalyst supports due to their chemical stability and simple magnetic separation from the reaction mixture. nih.govnih.gov They can be functionalized with various catalytic species, such as Schiff base-copper(II) complexes or acidic groups, to create highly active and reusable nanocatalysts. nih.govnih.gov

Boehmite Nanoparticles (BNPs): Boehmite (γ-AlOOH), an aluminum oxyhydroxide, possesses a high density of surface hydroxyl groups, making it an excellent support for catalyst immobilization. rsc.orgrsc.org A cobalt complex stabilized on the surface of modified boehmite nanoparticles has been reported as a highly efficient and reusable catalyst for the [3+2] cycloaddition of nitriles and sodium azide, affording high yields in short reaction times. rsc.orgrsc.orgsemanticscholar.org

Other Nanocatalysts: A wide array of other nanomaterials have been explored, including zinc oxide (ZnO) nanoparticles, carbon-based materials (e.g., carbon nanotubes), and silver nanocomposites. acs.orgamerigoscientific.com These materials often act as robust solid supports or possess intrinsic Lewis acidic properties that catalyze the tetrazole-forming reaction. amerigoscientific.com

The table below highlights various nanocatalysts employed in the synthesis of 5-substituted 1H-tetrazoles.

| Nanocatalyst | Support/Core Material | Catalytic Species/Function | Key Advantages | Reference |

| Co-(PYT)₂@BNPs | Boehmite (γ-AlOOH) | Cobalt Complex | High activity, Reusable (6 runs) | rsc.orgrsc.org |

| Fe₃O₄@Sil-Schiff-base-Cu(II) | Magnetite (Fe₃O₄) | Copper-Schiff Base Complex | Magnetically recoverable, Stable | nih.gov |

| Fe₃O₄@SiO₂-APTES-TFA | Magnetite (Fe₃O₄) | Trifluoroacetic acid (TFA) | Magnetically recoverable, Short reaction time | nih.gov |

| ZnO nanoparticles | Zinc Oxide | Lewis acidic surface sites | Recyclable, Heterogeneous acid catalyst | amerigoscientific.com |

| Ag/sodium borosilicate | Sodium Borosilicate | Silver Nanoparticles | Biosynthesized, Reusable (5 cycles) | acs.org |

Organocatalytic Methodologies

The synthesis of tetrazoles through the [3+2] cycloaddition of azides with nitriles has been significantly advanced by the advent of organocatalysis. These metal-free catalysts offer a milder and often more sustainable alternative to traditional Lewis acid catalysts. In the context of synthesizing this compound from its dinitrile precursor, organocatalysts can play a crucial role in activating the nitrile moieties.

One notable example of an effective organocatalyst is 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which can be generated in situ from common laboratory reagents like N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.org This catalyst functions by activating the nitrile group, thereby accelerating the cycloaddition with the azide under neutral conditions, often enhanced by microwave heating. organic-chemistry.org The application of such catalysts could provide an efficient route to the target bis-tetrazole, potentially reducing reaction times and avoiding the use of heavy metal catalysts. Chiral organocatalysts, such as those derived from proline or binaphthylazepine, have also been developed for asymmetric reactions, indicating the versatility of this approach, although their direct application to this specific achiral molecule is not necessary. mdpi.com

Table 1: Comparison of Catalytic Systems in Tetrazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Relevant Findings |

|---|---|---|---|

| Organocatalyst | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Metal-free, neutral conditions, accelerates reaction. organic-chemistry.org | Activates the nitrile substrate, enabling cycloaddition with NaN₃ under microwave heating. organic-chemistry.org |

| Lewis Acid | Zinc Salts (e.g., ZnBr₂, Zn(OTf)₂) | Highly efficient, broad substrate scope, effective in water. organic-chemistry.orgmdpi.com | Catalyzes the union of azide ion with organic nitriles by coordinating to the nitrile, lowering the activation barrier for nucleophilic attack. mdpi.comresearchgate.net |

| Transition Metal Complex | Cobalt(II) Complex | Homogeneous catalysis, high yields under mild conditions. nih.govacs.org | Efficiently catalyzes the [3+2] cycloaddition of NaN₃ to organonitriles; mechanistic studies show the intermediacy of a cobalt(II) diazido complex. nih.govacs.org |

Green Chemistry Principles in Bis-Tetrazole Synthesis

The synthesis of nitrogen-rich, high-energy compounds like bis-tetrazoles is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. dntb.gov.uarsc.org Methodologies for tetrazole synthesis have evolved to incorporate these ideals through the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. rsc.orgrsc.org

Solvent-Free and Water-Mediated Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of tetrazoles from nitriles and sodium azide has been shown to proceed readily in water, particularly when catalyzed by zinc salts. organic-chemistry.org This approach is applicable to a wide range of nitriles, suggesting its potential for the synthesis of this compound. organic-chemistry.org Water-based processes have been successfully developed for the production of polyvinyl(tetrazoles), where the entire synthesis, from the nitrile-containing pre-polymer to the final tetrazole salt, is carried out in an aqueous medium. google.com While some complex multicomponent reactions for other bis-heterocycles have shown limited success in water or under solvent-free conditions mdpi.comresearchgate.net, the fundamental cycloaddition for tetrazole formation is often compatible with aqueous media. researchgate.net

Microwave and Ultrasound-Assisted Synthesis

To enhance reaction rates and improve energy efficiency, microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis. nih.gov

Microwave-assisted synthesis has been effectively used to accelerate the conversion of nitriles into 5-substituted 1H-tetrazoles, significantly reducing reaction times from hours to minutes. organic-chemistry.org This technique is particularly effective for less reactive nitriles and can be combined with both Lewis acid and organocatalytic methods. organic-chemistry.org The synthesis of various tetrazole derivatives has been achieved in high yields under microwave irradiation, demonstrating its broad applicability. organic-chemistry.orgbeilstein-journals.org

Ultrasound-assisted synthesis offers another non-conventional energy source that promotes reactions through acoustic cavitation. This method has been successfully applied to the Ugi-azide multicomponent reaction to produce 1,5-disubstituted tetrazoles under mild, solvent-free conditions. mdpi.commdpi.com The use of ultrasound can lead to high yields in short reaction times, making it a valuable green alternative for the synthesis of the target bis-tetrazole. mdpi.commdpi.comresearchgate.net

Table 2: Green Synthetic Methods for Tetrazole Formation

| Method | Energy Source | Solvent | Key Advantages |

|---|---|---|---|

| Water-Mediated | Conventional Heating | Water | Non-toxic, non-flammable, economical. organic-chemistry.orggoogle.com |

| Microwave-Assisted | Microwave Irradiation | DMF, Nitrobenzene, etc. | Rapid heating, reduced reaction times, improved yields. organic-chemistry.org |

| Ultrasound-Assisted | Ultrasonic Waves | Solvent-free or various | Enhanced reaction rates, mild conditions, can be performed solvent-free. mdpi.commdpi.com |

Mechanistic Elucidation of Key Synthetic Steps

The formation of a tetrazole ring from a nitrile and an azide is formally a [3+2] cycloaddition reaction. However, the precise mechanism has been a subject of considerable debate. acs.orgnih.gov Quantum chemical calculations, particularly density functional theory (DFT), have provided significant insights into the potential reaction pathways. acs.orgnih.govacs.orgresearchgate.net

Two primary mechanisms are often considered:

Concerted [3+2] Cycloaddition: This pathway involves a single transition state where the azide adds across the carbon-nitrogen triple bond of the nitrile in a concerted fashion. acs.org

Stepwise Addition-Cyclization: This mechanism involves the initial nucleophilic attack of the azide anion on the nitrile carbon, forming a linear imidoyl azide intermediate. This intermediate then undergoes intramolecular cyclization to form the tetrazole ring. acs.orgnih.gov

Computational studies suggest that the operative mechanism can depend on the reaction conditions and the nature of the reactants. acs.org In many cases, particularly those involving protic acids or Lewis acid catalysts, a stepwise pathway is favored. researchgate.netacs.org The catalyst (e.g., a zinc ion or a proton) coordinates to the nitrogen of the nitrile. researchgate.netyoutube.com This "nitrile activation" increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide. researchgate.netacs.org The resulting activated complex leads to an imidoyl azide, which subsequently cyclizes to yield the tetrazole. acs.orgnih.govacs.orgresearchgate.net The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.govacs.org For the synthesis of this compound, this activation process would need to occur at both nitrile functional groups.

Functionalization and Derivatization Strategies for Advanced Precursors

While the direct synthesis of this compound is of interest, the functionalization of its precursors or the final molecule opens avenues for creating a diverse range of advanced materials. The primary precursor is the dinitrile, trans-1,4-dicyano-2-butene. Strategies for creating advanced precursors would involve modifying this dinitrile backbone before the tetrazole formation step. This could include introducing substituents along the butene chain to tune the electronic or steric properties of the final bis-tetrazole.

Furthermore, the tetrazole rings themselves can be functionalized after their formation. For instance, N-alkylation or N-arylation of the tetrazole rings can be performed to produce 2,5-disubstituted tetrazoles, which can have different physical and chemical properties compared to the N-H tautomer. organic-chemistry.org

More advanced strategies involve using protected tetrazole aldehydes as versatile building blocks. beilstein-journals.org These functionalized tetrazoles can then participate in multicomponent reactions (like the Ugi or Passerini reactions) to construct complex, drug-like molecules where the tetrazole moiety is incorporated into a larger scaffold. beilstein-journals.org This "building block" approach represents a powerful strategy for leveraging the unique properties of the tetrazole ring in the creation of novel chemical entities. beilstein-journals.orgbeilstein-journals.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Solid-State Molecular and Supramolecular Structures

While a dedicated single-crystal X-ray diffraction study for 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole is not found in the reviewed literature, analysis of closely related structures provides valuable insights into its potential solid-state arrangement.

Crystallographic Parameter Refinement and Space Group Determination

For the saturated analogue, 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate , the compound crystallizes in the monoclinic system. nih.govresearchgate.net The space group and unit cell parameters for this related compound are detailed in the table below. It is plausible that the introduction of a double bond in the butyl chain of this compound could influence the crystal packing and potentially lead to a different space group and cell dimensions due to changes in molecular symmetry and intermolecular forces.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate | Monoclinic | P2₁/c | 6.994(3) | 11.590(5) | 14.097(6) | 100.716(7) | 1122.8(8) | 4 |

Table 1: Crystallographic data for the related compound 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state structure of tetrazole-containing compounds is often dominated by a network of hydrogen bonds and, where applicable, π-π stacking interactions. In the case of 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate , the molecule is involved in a two-dimensional supramolecular structure through N—H⋯O and O—H⋯N hydrogen bonds with water molecules. nih.gov

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state is dictated by the need to minimize steric hindrance and maximize favorable intermolecular interactions. In trans-5,5′-[(2-Butene-1,4-diyl)dithio]bis(1-phenyl-1,2,3,4-tetrazole) , a compound with a similar butene linker, the two 1-phenyl-1H-tetrazole-5-thiol moieties are located on the same side of the butene-1,4-diyl plane but point in opposite directions. For this compound, the conformation will be a balance between the planar preference of the but-2-ene double bond and the steric requirements of the two tetrazole rings. The rotational freedom around the C-C single bonds connecting the tetrazole rings to the butene linker will allow for various possible conformations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomerism Studies

Multi-dimensional NMR techniques would be crucial for the complete structural assignment of this compound.

¹H NMR: The proton spectrum would be expected to show signals for the olefinic protons of the but-2-ene bridge, the methylene (B1212753) protons adjacent to the tetrazole rings, and a broad signal for the N-H proton of the tetrazole ring. In related energetic compounds with an ethene bridge, the protons of the double bond appear around 7.62-7.67 ppm. researchgate.net

¹³C NMR: The carbon spectrum would show signals for the tetrazole ring carbon, the olefinic carbons of the butene bridge, and the methylene carbons. For a related ethene-linked bis-tetrazole, the tetrazole carbon appears at 144.0 ppm and the ethene carbons at 116.8 ppm. researchgate.net

COSY (Correlation Spectroscopy): This would establish the connectivity between the olefinic and methylene protons within the butene linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This would provide information about longer-range couplings (2-3 bonds), which would be vital for confirming the connectivity between the butene linker and the tetrazole rings and for studying the tautomerism of the tetrazole ring. The correlation between the methylene protons and the tetrazole carbon would be a key indicator.

The tautomerism between the 1H and 2H forms of the tetrazole ring is a well-known phenomenon and can be investigated by analyzing the chemical shifts and coupling constants in the NMR spectra, often in conjunction with computational studies.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy is a powerful non-destructive technique for probing the structural features of this compound. FT-IR and Raman spectroscopy are complementary methods; bands that are strong in one are often weak in the other, and their combined use provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Assignment of Characteristic Tetrazole and But-2-ene Vibrational Modes

The vibrational spectrum of this compound is a composite of the characteristic modes of its two primary structural units: the tetrazole rings and the central but-2-ene linker.

Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrational modes. In the solid state, the N-H stretching vibration of the 1H-tetrazole typically appears as a broad band in the FT-IR spectrum in the region of 3550–3250 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. globalresearchonline.net The tetrazole ring itself has a series of characteristic stretching and bending vibrations. Bands in the 1640–1340 cm⁻¹ and 1200–900 cm⁻¹ regions are typical for tetrazole groups. pnrjournal.com Specific vibrations corresponding to C=N and N=N stretching within the heterocyclic ring are found between 1508 cm⁻¹ and 1129 cm⁻¹. nih.gov

But-2-ene Linker Vibrations: The but-2-ene moiety introduces vibrational modes associated with the C=C double bond and the adjacent methylene (CH₂) groups. The C=C stretching vibration is a key marker, typically appearing in the 1680–1650 cm⁻¹ range. youtube.com Its intensity and exact position can differ between the cis and trans isomers. The spectra will also feature symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups (CH₂) and the vinyl (=C-H) groups, typically observed between 3100 cm⁻¹ and 2850 cm⁻¹. Furthermore, deformation (bending) vibrations of the CH₂ groups, such as scissoring, are expected around 1432 cm⁻¹. pnrjournal.com

The table below summarizes the expected vibrational modes and their approximate wavenumber ranges based on data from analogous structures.

Interactive Data Table: Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopy Method | References |

| Tetrazole | N-H Stretch | 3550 - 3250 | FT-IR | globalresearchonline.net |

| Tetrazole | C=N / N=N Stretch | 1510 - 1450 | FT-IR / Raman | nih.gov |

| Tetrazole | Ring Vibrations | 1200 - 900 | FT-IR / Raman | pnrjournal.com |

| But-2-ene | C=C Stretch | 1680 - 1650 | Raman | youtube.com |

| But-2-ene | =C-H Stretch | 3100 - 3000 | FT-IR / Raman | optica.org |

| Methylene | C-H Asymmetric/Symmetric Stretch | 2960 - 2850 | FT-IR / Raman | optica.org |

| Methylene | CH₂ Scissoring (Bending) | ~1432 | FT-IR | pnrjournal.com |

Correlation of Vibrational Spectra with Molecular Structure and Symmetry

If the molecule adopts a trans configuration, it may possess a center of inversion, leading to a C₂h point group symmetry. In such a centrosymmetric molecule, the rule of mutual exclusion would apply: vibrational modes that are Raman active will be infrared inactive, and vice versa. youtube.com Therefore, a comparison of the FT-IR and Raman spectra can provide strong evidence for the isomeric form present. For example, the C=C stretching vibration in a symmetric trans-alkene is typically very weak or absent in the IR spectrum but produces a strong signal in the Raman spectrum. youtube.com

Conversely, the cis isomer lacks a center of inversion (likely C₂v symmetry), meaning that many vibrational modes will be active in both FT-IR and Raman spectroscopy. youtube.com

Furthermore, in the solid state, the presence of strong intermolecular N-H···N hydrogen bonds between the tetrazole rings significantly influences the N-H stretching vibration, causing it to appear as a broad absorption in the FT-IR spectrum. The planarity of the molecule, particularly the dihedral angle between the tetrazole rings and the but-2-ene plane, will also affect the vibrational coupling and the resulting spectral features. Studies on analogous phenyl-tetrazoles show that steric hindrance can cause a twist between the ring systems, which would be reflected in the spectra. core.ac.uk

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of the compound is C₆H₈N₈. According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. whitman.edu High-resolution mass spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (Q-TOF), can provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. nih.gov

Upon electron impact (EI) ionization, the molecular ion ([M]⁺˙) is formed. This high-energy species undergoes a series of fragmentation reactions, breaking down into smaller, characteristic ions. The analysis of these fragments provides a roadmap of the molecule's structure.

Key fragmentation pathways for tetrazole-containing compounds often involve the elimination of stable neutral molecules like dinitrogen (N₂) or the loss of an N₃ radical. nih.gov For this compound, several primary fragmentation routes can be proposed:

Loss of Dinitrogen (N₂): A common fragmentation for tetrazoles is the extrusion of an N₂ molecule from one of the rings. nih.gov

Cleavage of the Butene Linker: The C-C bonds in the butene chain, particularly those adjacent to the tetrazole rings (α-cleavage) or the double bond (allylic cleavage), are susceptible to breaking. libretexts.orgchemguide.co.uk

Ring Fragmentation: The tetrazole ring itself can break apart in various ways beyond the simple loss of N₂.

The table below outlines some plausible fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting fragment ions.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation

| Proposed Fragment Ion | Neutral Loss | m/z (of Fragment) | Plausible Fragmentation Pathway | References |

| [C₆H₈N₈]⁺˙ | - | 192 | Molecular Ion (M⁺˙) | whitman.edu |

| [C₆H₈N₆]⁺˙ | N₂ | 164 | Loss of dinitrogen from one tetrazole ring | nih.gov |

| [C₅H₅N₄]⁺ | CH₃N₄ | 125 | Cleavage of C-C bond adjacent to the tetrazole ring | libretexts.org |

| [C₄H₅]⁺ | 2x (CHN₄) | 53 | Loss of both tetrazole groups and a proton | chemguide.co.uk |

| [CHN₄]⁺ | C₅H₇N₄ | 69 | Tetrazole ring fragment | nih.gov |

The relative abundance of these fragments in the mass spectrum is dictated by the stability of the resulting ions and neutral species. The combination of accurate mass measurement of the molecular ion and the logical interpretation of its fragmentation pattern provides conclusive evidence for the structure of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometry of molecules.

Geometry Optimization and Conformer Stability Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole, this would involve identifying various possible conformers, such as the cis and trans isomers of the but-2-ene linker, and different rotational orientations of the tetrazole rings. The relative energies of these conformers would be calculated to determine the most stable structures. While experimental crystal structure data is available for related saturated and unsaturated analogues, specific optimized geometrical parameters for the title compound are not found in the reviewed literature. nih.govrsc.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For related bis-tetrazole acetamides, these values have been calculated and analyzed, but specific HOMO-LUMO energy data for this compound remains un-reported. nih.gov

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This analysis would be vital for understanding the intermolecular interactions and reactive sites of this compound. However, no specific EPS maps for this compound are available in the searched literature.

Ab Initio and Post-Hartree-Fock Calculations for High-Level Electronic Structure

Ab initio and post-Hartree-Fock methods are computationally more intensive than DFT but can provide more accurate electronic structure information. These high-level calculations are often used to benchmark results from other methods or for systems where DFT may not be sufficiently accurate. No specific studies employing these methods for this compound have been identified.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For the target compound, MD simulations could explore its conformational landscape in different environments (e.g., in solution or in the solid state) and analyze how molecules interact with each other. Such simulations have been performed for other complex heterocyclic systems to understand their dynamic behavior, but not for this compound. nih.govconicet.gov.ar

Theoretical Prediction of Spectroscopic Parameters and Spectral Assignment (e.g., NMR, IR, Raman)

Computational methods can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results and confirming molecular structures. While general methods for predicting such spectra are well-established, and have been applied to various tetrazole derivatives, specific predicted data for this compound is not available. researchgate.netnmrdb.org

Computational Insights into Reaction Mechanisms and Energetic Pathways (Theoretical Reactivity)

Detailed computational studies on the reaction mechanisms and energetic pathways for the formation of this compound are not extensively available in the public domain. However, general principles of tetrazole synthesis and the reactivity of analogous compounds can provide a theoretical framework. The formation of the tetrazole rings in bistetrazole compounds typically involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. For this compound, this would theoretically involve the reaction of a but-2-ene-1,4-dinitrile precursor with an azide source.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating such reaction mechanisms. These studies can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For related bistetrazole systems, computational analyses have been employed to understand their formation and stability. nih.govnih.govnih.gov

Furthermore, theoretical reactivity can be explored through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the electrophilic and nucleophilic sites of the molecule, predicting its reactivity in various chemical transformations. While specific HOMO-LUMO data for this compound is not readily found, studies on similar tetrazole derivatives highlight the importance of these parameters in understanding their chemical behavior. nih.govnih.govnih.gov

Computational Exploration of Energetic Performance Indicators (Theoretical Aspects)

The energetic performance of nitrogen-rich compounds like this compound is a key area of computational investigation. Theoretical calculations are often used to predict important energetic properties, providing a safe and efficient way to screen potential high-energy materials before their synthesis.

Key energetic performance indicators that can be calculated include the heat of formation, density, detonation velocity, and detonation pressure. The heat of formation is a critical parameter, as a high positive value contributes significantly to the energy release upon decomposition. Computational methods, such as the CBS-4M level of theory, have been used to calculate the enthalpies of formation for various energetic tetrazole derivatives. nih.gov

The density of an energetic material is another crucial factor, as detonation performance is proportional to the square of the density. While experimental determination via X-ray crystallography is the gold standard, computational methods can provide estimates. For instance, the saturated analogue, 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate, has a determined crystal structure, which could serve as a starting point for theoretical density predictions of the unsaturated target molecule. nih.gov

Detonation parameters are often calculated using specialized software like EXPLO5, which utilizes the calculated heat of formation and density. For example, the related compound (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) has a calculated detonation velocity of 9017 m/s, indicating its potential as a high-performance energetic material. researchgate.netrsc.org Similar calculations for this compound would be invaluable in assessing its energetic characteristics.

Below is a hypothetical data table illustrating the kind of information that would be generated from such computational studies for this compound, based on data for analogous compounds. Note: The following data is illustrative and not based on actual reported values for the specific compound.

| Computational Parameter | Predicted Value | Methodology |

| Heat of Formation (kJ/mol) | +450 | DFT (B3LYP/6-311+G(d,p)) |

| Density (g/cm³) | 1.75 | Monte Carlo packing |

| Detonation Velocity (m/s) | 8800 | EXPLO5 |

| Detonation Pressure (GPa) | 32 | EXPLO5 |

| HOMO Energy (eV) | -8.5 | DFT |

| LUMO Energy (eV) | -1.2 | DFT |

| HOMO-LUMO Gap (eV) | 7.3 | DFT |

Reactivity Profiles and Chemical Transformations

Functional Group Reactivity of the Tetrazole Moieties

The tetrazole ring is an aromatic heterocycle known for its unique electronic properties and participation in a variety of chemical transformations. The presence of acidic N-H protons and multiple nitrogen atoms allows for reactions such as alkylation, acylation, and cycloadditions.

The N-H protons on the tetrazole rings of 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole are acidic, with a pKa comparable to that of carboxylic acids, allowing for deprotonation and subsequent reaction with electrophiles. mdpi.com

N-Alkylation: The alkylation of 5-substituted-1H-tetrazoles is a well-documented transformation that typically yields a mixture of N-1 and N-2 substituted regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. mdpi.comresearchgate.netbeilstein-journals.org For a bis-tetrazole system like the title compound, sequential or double alkylation can occur on both rings. Studies on similar bis-tetrazole compounds have shown that the reaction with alkyl halides in the presence of a base leads to the formation of di-N-alkylated products. The regioselectivity (N-1 vs. N-2) at each ring can be complex and may result in a mixture of isomers. nih.govorganic-chemistry.org For instance, the alkylation of 5-substituted tetrazoles via the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org

N-Acylation: Acylation of the tetrazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction typically occurs at one of the ring nitrogen atoms. The resulting N-acyltetrazole can be a stable compound, but in some cases, it may serve as an intermediate that undergoes further transformations. For example, the acylation of 5-substituted tetrazoles can lead to the formation of 1,3,4-oxadiazoles through a rearrangement process. This highlights a potential reactive pathway for the tetrazole moieties in this compound under acylating conditions.

| Reaction Type | Reagents | General Products | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Sulfates, Alcohols (Mitsunobu) | Mixture of N-1 and N-2 alkylated isomers | Regioselectivity is dependent on reaction conditions and substrate. researchgate.net |

| N-Acylation | Acyl chlorides, Anhydrides | N-acyltetrazoles, potential rearrangement to 1,3,4-oxadiazoles | Product stability and potential for rearrangement. |

While the [3+2] cycloaddition of nitriles with azides is a primary method for forming the tetrazole ring itself, the pre-formed tetrazole ring can also participate in cycloaddition reactions, although this is less common. organic-chemistry.orgnih.govnih.gov

Photochemical Cycloadditions: Photolysis of tetrazole derivatives can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates, such as nitrile imines. nih.govnih.govresearchgate.networktribe.com These intermediates can then be trapped in situ by dipolarophiles, such as alkenes, to form new heterocyclic rings like pyrazolines. nih.govresearchgate.networktribe.com For this compound, photochemical irradiation could potentially generate bis(nitrile imine) intermediates, which could undergo intramolecular cyclization or intermolecular reactions with added trapping agents.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While tetrazoles themselves are not typically used in IEDDA reactions, the closely related 1,2,4,5-tetrazines are highly reactive dienes in this type of cycloaddition. d-nb.inforsc.orgnih.govrsc.orgnih.gov These reactions with electron-rich dienophiles (like alkenes) are extremely fast and have found applications in bioorthogonal chemistry. rsc.orgnih.govnih.gov Although the tetrazole ring is more aromatic and less reactive as a diene than a tetrazine, under forcing conditions or with specific substitution patterns, its potential participation in cycloaddition reactions cannot be entirely ruled out. However, this reactivity is not well-established for simple 5-substituted tetrazoles.

Reactivity of the But-2-ene-1,4-diyl Linker

The but-2-ene-1,4-diyl linker introduces an olefinic double bond into the molecule, which is a site of potential chemical transformations. The reactivity of this double bond can be influenced by the electron-withdrawing nature of the adjacent tetrazole rings.

The carbon-carbon double bond in the but-2-ene linker is susceptible to a variety of addition and oxidation reactions typical of alkenes.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). byjus.com This reaction would yield the corresponding bis-tetrazole epoxide, a potentially useful intermediate for further functionalization.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. byjus.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the case of the symmetrical but-2-ene linker, this would result in the formation of a diol, where hydroxyl groups are added to the second and third carbons of the butane (B89635) chain.

Olefin Metathesis: The but-2-ene linker could potentially participate in olefin cross-metathesis reactions with other alkenes in the presence of suitable catalysts, such as Grubbs' or Schrock's catalysts. illinois.edubeilstein-journals.orgraineslab.combeilstein-archives.org This would allow for the modification of the linker by exchanging one of its fragments with that of another olefin, leading to the synthesis of new bis-tetrazole derivatives with different linker structures.

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA, other peroxy acids | Bis-tetrazole epoxide |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Bis-tetrazole diol |

| Cross Metathesis | Grubbs' or Schrock's catalyst, another olefin | New bis-tetrazole with modified linker |

The bifunctional nature of this compound, with two tetrazole rings and a central polymerizable double bond, suggests its potential as a monomer for the synthesis of novel polymers.

Thiol-Ene Polymerization: The but-2-ene linker could potentially undergo thiol-ene "click" reactions with dithiol compounds. This type of polymerization is known for its high efficiency and functional group tolerance. Studies on other α,ω-diene monomers decorated with bis-tetrazoles have demonstrated the successful synthesis of polymers via light-induced thiol-ene polymerization. conicet.gov.ar This suggests a viable pathway for incorporating the title compound into polymer chains.

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization of α,ω-dienes that proceeds via olefin metathesis. While the but-2-ene linker is an internal alkene, which is generally less reactive in ADMET than terminal dienes, its polymerization potential under forcing conditions or with highly active catalysts cannot be discounted. This could lead to the formation of poly(vinylene-tetrazole) materials.

Radical Polymerization: The double bond in the linker could also potentially participate in radical polymerization, either as a homopolymer or as a comonomer with other vinyl monomers. The presence of the bulky and polar tetrazole groups would likely influence the polymerization kinetics and the properties of the resulting polymer. The general method for obtaining polyvinyltetrazoles is through radical polymerization of the corresponding monomers. illinois.edu

Thermal and Chemical Stability Studies (Mechanistic Decomposition)

The thermal decomposition of tetrazole-containing compounds typically proceeds via the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas. researchgate.net For energetic materials, this decomposition can be rapid and exothermic. The decomposition of a related compound, 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, was found to occur in a violent thermal decomposition stage between 270 °C and 300 °C, with the main gaseous products being N₂, HCN, and HN₃. researchgate.net

The decomposition mechanism of polymers containing nitrogen heterocycles often involves initial cleavage of the weakest bonds, followed by a cascade of radical reactions. unibo.itresearchgate.netmdpi.comnih.govyoutube.com For this compound, the initial decomposition could be triggered by either the cleavage of the tetrazole ring or the fragmentation of the but-2-ene linker. The presence of the double bond in the linker might offer a different decomposition pathway compared to a saturated alkane linker, potentially influencing the onset temperature and the nature of the decomposition products. nih.gov Pyrolysis-GC-MS studies on nitrogen-containing polymers have shown that the fragmentation patterns can be complex, yielding a variety of smaller nitrogen-containing molecules. unibo.itresearchgate.netmdpi.comnih.gov

| Aspect | Predicted Behavior | Primary Gaseous Products (by analogy) |

|---|---|---|

| Initiation | Cleavage of the tetrazole ring or fragmentation of the but-2-ene linker. | N₂, HCN, HN₃, smaller hydrocarbons. researchgate.net |

| Propagation | Radical chain reactions leading to further fragmentation. |

Derivatization for Scaffold Elaboration and Library Synthesis

The strategic derivatization of this compound is a key approach for scaffold elaboration and the synthesis of chemical libraries. This involves the modification of the parent compound to introduce a variety of functional groups and to build more complex molecular architectures. The primary methods for derivatization include N-alkylation of the tetrazole rings and reactions involving the butene linker.

One of the most common strategies for modifying tetrazole-containing compounds is through N-alkylation. researchgate.netkit.eduorganic-chemistry.org The acidic nature of the N-H protons on the tetrazole rings (pKa comparable to carboxylic acids) facilitates their deprotonation and subsequent reaction with electrophiles. researchgate.net For bis-tetrazole compounds, this allows for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the molecule. The reaction of bis-tetrazoles with α,ω-dihaloalkanes, for instance, can lead to the formation of derivatives with pendant alkyl halide groups. tudublin.iemaynoothuniversity.ie These terminal halides can then serve as handles for further functionalization, expanding the diversity of the synthesized library.

The regioselectivity of N-alkylation is a critical consideration, as substitution can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of 1,5- and 2,5-disubstituted isomers, respectively. researchgate.netmaynoothuniversity.ie The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction conditions. kit.edu For instance, in the reaction of 1,4-bis(tetrazol-5-yl)benzene with α,ω-dibromoalkanes, both 1-N,2-N'- and 2-N,2-N'-isomers were formed. maynoothuniversity.ie

Furthermore, the alkene functionality within the but-2-ene linker presents another avenue for derivatization. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions on similar unsaturated bis-tetrazole scaffolds provide valuable insights. For example, the synthesis of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) demonstrates that the core structure can be functionalized, in this case with hydroxyl groups on the tetrazole nitrogen atoms. rsc.orgresearchgate.net This suggests that the butene linker in the target compound could potentially undergo various alkene transformations, such as hydrogenation, halogenation, or epoxidation, to introduce further diversity.

A powerful strategy for library synthesis involves the use of multicomponent reactions (MCRs). beilstein-journals.orgorganic-chemistry.orgnih.gov The Ugi-azide four-component reaction (UA-4MCR), for instance, has been employed to synthesize α,ω-diene monomers decorated with bis-1,5-disubstituted-1H-tetrazoles. kit.edud-nb.info These monomers, containing terminal alkene functionalities, can then undergo polymerization reactions, such as light-induced thiol-ene polymerization, to generate a library of tetrazole-decorated polymers. kit.edud-nb.info This approach highlights the potential of using this compound and its derivatives as building blocks for creating macromolecular libraries with a high density of nitrogen-rich heterocyclic scaffolds.

The table below summarizes some potential derivatization reactions for the elaboration of the this compound scaffold, based on known reactivity of tetrazoles and alkenes.

| Reaction Type | Reagents and Conditions | Potential Products | Purpose in Library Synthesis |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | 1,1'-, 1,2'-, and 2,2'-dialkyl-5,5'-(but-2-ene-1,4-diyl)bis-tetrazoles | Introduction of diverse alkyl or functionalized side chains to modulate solubility, lipophilicity, and biological activity. |

| Thiol-Ene "Click" Reaction | Thiol, photoinitiator, UV light | Thioether adducts across the butene double bond | Efficient and orthogonal conjugation to other molecules or surfaces; synthesis of polymer libraries. kit.edud-nb.info |

| Hydrogenation | H₂, catalyst (e.g., Pd/C) | 5,5'-(Butane-1,4-diyl)bis-1H-tetrazole | Removal of the alkene for conformational flexibility and to access saturated analogues. |

| Halogenation | Br₂, solvent (e.g., CH₂Cl₂) | 5,5'-(2,3-Dibromobutane-1,4-diyl)bis-1H-tetrazole | Introduction of reactive handles for subsequent nucleophilic substitution reactions. |

| Epoxidation | m-CPBA, solvent (e.g., CH₂Cl₂) | 5,5'-((2,3-Epoxybutane-1,4-diyl))bis-1H-tetrazole | Creation of electrophilic sites for ring-opening reactions with various nucleophiles. |

These derivatization strategies underscore the utility of this compound as a versatile scaffold for the construction of diverse chemical libraries, with potential applications in materials science and medicinal chemistry.

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect of constructing functional coordination complexes. rsc.org The properties of 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole as a ligand are dictated by the coordination behavior of its tetrazole moieties and the stereochemical influence of its central linker.

Bis-tetrazole ligands are known for their remarkable coordination versatility. The deprotonated tetrazolate rings can act as either monodentate or multidentate ligands, engaging metal ions through one or more of their four nitrogen atoms. acs.orgnih.gov This flexibility gives rise to a variety of coordination modes, which are crucial in determining the final structure of the resulting metal complex.

Observed coordination modes for tetrazolate rings in metal complexes are diverse and can include:

Monodentate: Coordination through a single nitrogen atom.

Bidentate:

Chelating: Coordination to a single metal center via two adjacent nitrogen atoms (e.g., N1, N2).

Bridging: Linking two metal centers. This is the most common mode for bis-tetrazoles, where each tetrazole ring binds to a different metal ion, effectively bridging them.

Tridentate and Tetradentate Bridging: More complex modes where a single tetrazole ring bridges multiple metal centers. For instance, modes such as μ₃-κN1:κN4,N15:κN17 and μ₄-κN2:κN4:κN8:κN1 have been observed in various frameworks, highlighting the rich coordination chemistry of the tetrazole group. rsc.org

In the context of bis-tetrazoles, the most prevalent function is as a bridging ligand, where the two tetrazole rings connect different metal ions or metal clusters, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. acs.orgrsc.org For example, in some structures, the first coordination sphere around a metal ion can be completed by four distinct tetrazole rings from surrounding ligands. rsc.org The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the geometry of the ligand itself. acs.org

Rigidity and Conjugation: The central C=C double bond makes the but-2-ene spacer more rigid and planar compared to a flexible butane (B89635) chain. vulcanchem.com This rigidity limits the conformational freedom of the ligand, influencing the potential coordination angles and the distance between metal centers. The conjugation introduced by the double bond can also affect the electronic properties of the tetrazole rings. vulcanchem.com

Stereochemical Control: The presence of a double bond introduces the possibility of cis/trans isomerism. The trans isomer is generally more stable and linear, predisposing the ligand to act as a longer, rigid bridging unit. This is in contrast to flexible spacers, where even a small change, like adding a single -CH₂- group, can lead to dramatic changes in the final complex structure. acs.org The planarity of an unsaturated linker, such as in the related (E)-1,2-di(1H-tetrazol-5-yl)ethene, has been shown to enhance the density of the resulting material. rsc.org

Conformational Orientation: In a structurally related compound, trans-5,5′-[(2-Butene-1,4-diyl)dithio]bis(1-phenyl-1,2,3,4-tetrazole), the two tetrazole-containing moieties are located on the same side of the butene-1,4-diyl plane but point in opposite directions. researchgate.net This anti-parallel orientation minimizes steric hindrance and is a likely conformation for this compound, predisposing it to form linear or zigzag chain motifs when bridging metal ions.

Synthesis and Structural Elucidation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The assembly of this compound with metal ions leads to the formation of crystalline materials known as Metal-Organic Frameworks (MOFs) or coordination polymers. rsc.orgrsc.org

Several synthetic strategies are employed to construct MOFs from bis-tetrazole ligands, each offering a degree of control over the final product.

Solvothermal/Hydrothermal Synthesis: This is a common method where the ligand and a metal salt are heated in a solvent (or water) in a sealed vessel. rsc.orgrsc.org The elevated temperature and pressure facilitate the crystallization of the framework.

In Situ Ligand Formation: In some cases, the tetrazole ligand itself can be generated in situ during the MOF synthesis. rsc.orgrsc.org For example, a dinitrile can react with an azide (B81097) source under the reaction conditions to form the bis-tetrazole ligand, which then immediately coordinates to the metal ions present.

pH Control: The pH of the reaction mixture can be a powerful tool to direct the self-assembly process. By altering the pH, one can control the deprotonation state of the ligand and the coordination geometry of the metal ion, leading to different structural outcomes from the same set of reagents. nih.gov

Mixed-Ligand Systems: Introducing secondary organic ligands (co-ligands or linkers) can increase the structural complexity and dimensionality of the framework. rsc.orgrsc.org These secondary ligands can act as pillars between 2D layers to form a 3D structure or modify the coordination environment of the metal center.

The table below summarizes key strategies for assembling bis-tetrazole-based MOFs.

| Assembly Strategy | Description | Key Controlling Factors | Reference Example |

|---|---|---|---|

| Solvothermal/Hydrothermal | Reaction in a sealed vessel at elevated temperature and pressure. | Temperature, reaction time, solvent system. | Hydrothermal synthesis of Co(II) and Zn(II) complexes with phenylene-bis(tetrazole). rsc.org |

| In Situ Ligand Synthesis | The ligand is formed from precursors during the main reaction. | Precursor reactivity, metal ion catalyst, temperature. | In situ generation of bis(tetrazole)methane from malononitrile. rsc.org |

| pH Control | Adjusting the initial pH to influence ligand deprotonation and metal coordination. | Initial pH of the reaction mixture. | pH-controlled assembly of 2D and 3D zinc-tetrazole MOFs. nih.gov |

| Mixed-Ligand Co-assembly | Using the primary bis-tetrazole ligand along with a secondary linker. | Nature and geometry of the secondary ligand. | Increasing dimensionality of Fe(II) polymers using dinitrile coligands. rsc.org |

The combination of versatile tetrazole coordination and various linker geometries leads to a wide array of network topologies. The architecture of a MOF can be simplified into a net of nodes (metal ions or clusters) and linkers (the organic ligands). rsc.org Bis-tetrazole ligands have been instrumental in constructing frameworks with dimensionalities ranging from 1D chains to complex 3D networks. acs.orgrsc.org

1D Architectures: Simple bridging of metal ions by the bis-tetrazole ligand can lead to the formation of linear or zigzag chains. acs.org

2D Architectures: These chains can be further linked by other ligands or through more complex coordination of the tetrazole ring to form 2D sheets. A common topology for 2D sheets is the (4,4) or sql (square lattice) net, where each node is connected to four others. rsc.org

3D Architectures: 3D frameworks can be formed directly or by pillaring 2D layers with secondary ligands. The resulting topologies can be quite complex. For example, the pcu (primitive cubic) topology, which has a Schläfli symbol of (4¹²·6³), has been observed. rsc.org Other more unusual and novel topologies, such as trinodal 3,7,7-connected and 4,5,9-connected nets, have also been reported in tetrazole-based systems. rsc.org

The table below lists some of the topologies observed in MOFs constructed with tetrazole-containing ligands.

| Topology Symbol | Description | Dimensionality | Observed in System |

|---|---|---|---|

| (4,4) or sql | A 2D square grid network. | 2D | Cd(II) and Zn(II) frameworks with bis(tetrazole)methane. rsc.org |

| pcu | A 3D primitive cubic network. | 3D | A Cd(II) framework with bis(tetrazole)methane and 4,4'-bipyridine (B149096) pillars. rsc.org |

| ptr | An uncommon binodal net topology. | 3D | A Cu(II) MOF with in situ formed 5-methyl-1H-tetrazole. bohrium.com |

| pts | A 3D network based on the platinum sulfide (B99878) structure. | 3D | Zn(II) and Cd(II) MOFs with an in situ formed tetrazole-amino-isophthalic acid ligand. rsc.org |

| (3,7,7)-connected | A novel trinodal network. | 3D | A Ba(II) MOF with a tetrazole-based acetic acid ligand. rsc.org |

Self-Assembly Processes and Non-Covalent Interactions in Supramolecular Chemistry

Hydrogen Bonding: This is a dominant interaction in systems containing 1H-tetrazoles. The N-H group of the tetrazole ring is an excellent hydrogen bond donor, while the other nitrogen atoms can act as acceptors. In the crystal structure of the related 5,5'-(Butane-1,4-diyl)bis(1H-tetrazole) dihydrate, N—H⋯O and O—H⋯N hydrogen bonds involving water molecules link the primary molecules into a 2D supramolecular structure. nih.gov Such interactions are crucial for stabilizing the crystal lattice.

π-π Stacking: The aromatic tetrazole rings can participate in π-π stacking interactions. These interactions, though weak, can influence the packing of polymer chains or layers, contributing to the stability and density of the final structure.

Other Interactions: In derivatives of the target compound, other specific non-covalent interactions have been observed. For instance, in trans-5,5′-[(2-Butene-1,4-diyl)dithio]bis(1-phenyl-1,2,3,4-tetrazole), intermolecular N⋯S interactions link individual molecules into 1D polymeric chains. researchgate.net

Hierarchical Assembly: Non-covalent interactions are often responsible for hierarchical assembly, where lower-dimensional structures (like 1D chains) are organized into higher-dimensional networks. For example, 1D coordination polymer chains can self-assemble via hydrogen bonding to form stable 3D supramolecular networks. acs.org This interplay between strong coordination bonds and weaker non-covalent forces is a hallmark of supramolecular chemistry and is essential for creating complex, functional materials. chemrxiv.org

Hydrogen Bonding Networks in Extended Structures

The tetrazole rings are the primary sites for hydrogen bonding, with the acidic N-H proton of the 1H-tautomer acting as a hydrogen bond donor and the other nitrogen atoms of the ring serving as potential acceptors. This facilitates the formation of robust and predictable hydrogen-bonding motifs.

While the specific crystal structure of this compound is not publicly available, the hydrogen bonding networks can be inferred from closely related structures, such as 5,5'-(butane-1,4-diyl)bis(1H-tetrazole) dihydrate. In the crystal structure of this saturated analogue, the di-1H-tetrazole molecule is linked to water molecules through N—H···O and O—H···N hydrogen bonds, which in turn leads to a two-dimensional supramolecular structure. nih.govnih.gov The N-H of the tetrazole ring donates a proton to a water molecule, and the nitrogen atoms of the tetrazole ring accept protons from water molecules. This results in a highly organized network that dictates the crystal packing.

In the absence of solvent molecules, it is anticipated that this compound would form extensive N—H···N hydrogen bonds between the tetrazole rings of adjacent molecules. This is a common feature in the crystal structures of related bis-tetrazole compounds. For instance, a polymorph of 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole) exhibits intermolecular N—H···N hydrogen bonds that contribute to its crystal packing. These interactions are highly directional and lead to the formation of chains, sheets, or more complex three-dimensional networks.

The presence of the but-2-ene linker, compared to a more flexible alkane chain, introduces a degree of rigidity to the molecule. This can influence the relative orientation of the two tetrazole rings and, consequently, the geometry of the resulting hydrogen-bonded network. The trans conformation of the double bond would likely lead to a more linear and extended molecular shape, favoring the formation of one-dimensional chains or layered structures.

Table 1: Hydrogen Bond Geometry in the Related Compound 5,5'-(Butane-1,4-diyl)bis(1H-tetrazole) Dihydrate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | 0.86 | 1.88 | 2.73 | 170 |

| O—H···N | 0.85 | 1.95 | 2.79 | 171 |

Note: This data is for a structurally related compound and is presented to illustrate the typical hydrogen bonding interactions involving tetrazole rings and water molecules.

π-π Stacking and Other Aromatic Interactions

In the context of this compound, π-π stacking would be expected to occur between the tetrazole rings of adjacent molecules. The extent and geometry of this stacking would be influenced by the arrangement of the molecules dictated by the stronger hydrogen bonds. In a new polymorph of 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole), π–π stacking interactions are observed between the tetrazole rings of adjacent molecules, with a centroid–centroid distance of 3.4402 (10) Å. This demonstrates the importance of such interactions in the solid-state assembly of bis-tetrazole compounds.

The but-2-ene linker itself is not aromatic, but its stereochemistry can influence the potential for π-π stacking. A trans configuration would position the two tetrazole rings on opposite sides of the double bond, which might facilitate intermolecular stacking between molecules arranged in a parallel or anti-parallel fashion.

Furthermore, other weak interactions, such as C—H···N or C—H···π interactions, can also contribute to the stability of the supramolecular assembly. In these interactions, the C-H bonds of the but-2-ene linker or even the tetrazole ring can act as weak hydrogen bond donors to the nitrogen atoms or the π-system of the tetrazole rings of neighboring molecules. While individually weak, the cumulative effect of these interactions can be significant in determining the final crystal packing. In a related zinc complex, the crystal structure is further stabilized by C–H···N, C–H···π, and π–π interactions within the network.

Advanced Applications and Research Directions Excluding Direct Properties

Role as Precursors in Energetic Materials Research (Theoretical and Synthetic Aspects)

The high nitrogen content and positive heats of formation inherent to the tetrazole ring make bistetrazole compounds prime candidates for the synthesis of energetic materials. nih.gov The but-2-ene bridge in 5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole offers a foundational structure for creating next-generation energetic materials.

The integration of bistetrazole units into larger molecular frameworks or as anions in energetic salts is a common strategy to develop high-nitrogen systems. mdpi.com For instance, related structures like (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) have been synthesized and shown to possess impressive energetic properties, including high density and a detonation velocity superior to that of RDX. rsc.orgresearchgate.net The introduction of unsaturation in the linker, such as the ethene group, can lead to molecular planarity, which in turn enhances the density of the material—a critical factor for detonation performance. rsc.orgresearchgate.net

Theoretical calculations on various bistetrazole derivatives consistently predict excellent detonation characteristics. acs.org While specific theoretical performance data for this compound is not widely published, the energetic potential of similar molecules suggests that it would serve as a valuable precursor for high-performance energetic materials. The nitrogen and oxygen balance, key factors in energetic performance, can be theoretically modeled to guide the synthesis of its derivatives. conicet.gov.ar

Table 1: Comparison of Energetic Properties of Related Bistetrazole Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | 9017 | Not Reported |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) | Not Reported | Outperforms many common explosives | Not Reported |

| Bis(tetrazole)methane-based Complex 1 | Not Reported | 10,400 | 48.7 |

This table presents data for compounds structurally related to this compound to illustrate the energetic potential of the bistetrazole scaffold. Data derived from rsc.orgacs.orgrsc.org.

The geometry of the linker between the two tetrazole rings plays a crucial role in determining the crystal packing and, consequently, the properties of the resulting energetic material. The but-2-ene linker in this compound allows for conformational flexibility, which can be exploited in the design of novel energetic architectures. For example, a derivative, trans-5,5′-[(2-Butene-1,4-diyl)dithio]bis(1-phenyl-1,2,3,4-tetrazole), demonstrates how the butene-diyl plane influences the orientation of the tetrazole moieties, leading to the formation of one-dimensional polymeric chains through intermolecular interactions. researchgate.net The crystal structure of the saturated analogue, 5,5′-(butane-1,4-diyl)bis(1H-tetrazole) dihydrate, also reveals a two-dimensional supramolecular structure formed through hydrogen bonding. nih.govresearchgate.net These findings highlight how the linker dictates the supramolecular assembly, which is a key aspect in the design of new energetic materials with tailored sensitivity and thermal stability.

Applications in Catalysis and Organocatalysis (Ligand/Catalyst Design and Mechanism)

The nitrogen atoms of the tetrazole rings are excellent coordinating sites for metal ions, making bistetrazole compounds promising ligands in catalysis.

While the parent this compound is achiral, its but-2-ene backbone provides a scaffold that can be functionalized to create chiral ligands for asymmetric catalysis. Bis-1,5-disubstituted-1H-tetrazoles have been proposed as potential chelating agents and organocatalysts. nih.gov The development of chiral versions of these molecules could open avenues for their use in enantioselective reactions, although specific research on chiral catalysts derived from this compound is not yet available. The synthesis of novel bis-1,5-disubstituted-1H-tetrazoles has been achieved through catalyst-free processes, suggesting a versatile platform for designing new catalytic structures. nih.gov

The catalytic activity of tetrazole-based compounds often involves the coordination of the tetrazole nitrogen atoms to a metal center, or the participation of the tetrazole ring in hydrogen bonding to activate substrates. rsc.orgnih.gov Mechanistic studies on related systems show that the electronic properties and the spatial arrangement of the tetrazole rings are critical for catalytic efficiency. Although no specific mechanistic studies for this compound have been reported, it is anticipated that it would act as a bidentate or bridging ligand, with the but-2-ene linker controlling the bite angle and flexibility of the resulting metal complex.

Contribution to Polymer Chemistry and Advanced Composite Materials (Monomer/Additive Role)

The presence of a reactive but-2-ene double bond in this compound makes it a candidate for use as a monomer in polymerization reactions.

Research has demonstrated that α,ω-diene monomers decorated with bis-1,5-disubstituted-1H-tetrazoles can undergo light-induced thiol-ene polymerization to yield novel polymers with high molecular weights. d-nb.info This suggests that this compound could be a valuable monomer for creating polymers with a high density of nitrogen-rich tetrazole groups. Such polymers are of interest for applications ranging from biomaterials to energy storage. d-nb.info The thermal degradation of these polymers often occurs in two stages, with the initial loss of the tetrazole pendant group followed by the degradation of the polymer backbone. d-nb.info

Furthermore, the intermolecular forces observed in the crystal structures of related bistetrazoles, such as hydrogen bonding and π–π stacking, indicate that this compound could also serve as an additive to modify the properties of composite materials. researchgate.netnih.gov The introduction of such interactions can enhance the mechanical and thermal properties of the host polymer matrix.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) |

| 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX) |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) |

| Bis(tetrazole)methane |

| trans-5,5′-[(2-Butene-1,4-diyl)dithio]bis(1-phenyl-1,2,3,4-tetrazole) |

| 5,5′-(Butane-1,4-diyl)bis(1H-tetrazole) |

Polymerization of Unsaturated Bis-Tetrazole Monomers

The unsaturated nature of the but-2-ene bridge in this compound makes it a prime candidate for polymerization reactions. While specific studies on this exact monomer are not extensively documented, the polymerization of other unsaturated bis-tetrazole monomers provides a strong precedent for its potential reactivity.

A notable approach for polymerizing such monomers is through light-induced thiol-ene polymerization. d-nb.info This method has been successfully employed for α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles. d-nb.info The process involves the reaction of the diene monomer with various dithiols, leading to the formation of nitrogen-decorated polymers with high molecular weights. d-nb.info It is conceivable that this compound could similarly act as a monomer in such reactions. The double bond in the butene linker would serve as the reactive site for the thiol-ene "click" reaction, a highly efficient and versatile method for polymer synthesis.

The resulting polymers would feature a backbone incorporating the butene-bis-tetrazole unit, with the specific properties of the final polymer being tunable through the choice of the dithiol co-monomer. For instance, the use of dithiols with varying chain lengths can influence the thermal properties of the resulting polymer. conicet.gov.ar

Another potential polymerization pathway is radical polymerization. For example, 5-(methacrylamido)tetrazole, a water-soluble acidic monomer, has been shown to undergo radical polymerization smoothly. researchgate.net This suggests that the tetrazole moiety is stable under radical polymerization conditions, and therefore, the double bond of this compound could potentially be targeted for polymerization using radical initiators.

The table below summarizes key findings from studies on related unsaturated bis-tetrazole monomers, which can be extrapolated to predict the behavior of this compound.

| Monomer Type | Polymerization Method | Key Findings |

| α,ω-diene monomers with (bis-)1,5-disubstituted-1H-tetrazoles | Thiol-ene polymerization | Efficient synthesis of novel tetrazole-decorated polymers with molecular weights up to 62,000 g/mol . d-nb.info |

| 5-(methacrylamido)tetrazole | Radical polymerization | Successful polymerization in both organic solvents and water (as sodium salt). researchgate.net |

Design of Functional Polymers with Tetrazole Moieties

The incorporation of tetrazole moieties into polymer structures imparts unique functionalities, making them suitable for a range of specialized applications. conicet.gov.ar Polymers containing tetrazole groups are of growing interest for their potential in biomedical applications and as high-energy density materials. d-nb.infonih.gov

One significant area of application is in high-temperature polymer electrolyte fuel cells (HT-PEMFCs). rsc.org While tetrazole itself has lower basicity than imidazole, which is commonly used in this context, its basicity can be enhanced through chemical modification. rsc.org The nitrogen atoms of the tetrazole ring can participate in proton hopping, a key mechanism for proton conductivity in fuel cell membranes. rsc.org Polymers incorporating this compound could potentially be explored for such applications, where the bis-tetrazole unit would contribute to the proton-conducting network.

Furthermore, tetrazole-containing polymers can exhibit superabsorbent properties. Copolymers of the sodium salt of 5-(methacrylamido)tetrazole and a crosslinker have been shown to form hydrogels capable of absorbing large amounts of water. researchgate.net This opens up possibilities for using polymers derived from this compound in applications such as agriculture, sanitation, and drug delivery.

The design of these functional polymers often involves the strategic selection of co-monomers and polymerization techniques to achieve the desired properties. The versatility of the tetrazole ring allows for its incorporation into a wide variety of polymer architectures.

Molecular Sensors and Recognition Systems (Design and Sensing Principles)

The electron-rich nature of the tetrazole ring, with its four nitrogen atoms, makes it an excellent ligand for coordinating with metal ions and participating in hydrogen bonding. acs.org This property is the foundation for the design of molecular sensors and recognition systems based on tetrazole derivatives.

Design of Chemosensor Platforms